GIP (human) - 100040-31-1

GIP (human)

Catalog Number: EVT-3163575
CAS Number: 100040-31-1
Molecular Formula: C226H338N60O66S
Molecular Weight: 4984
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Human glucose-dependent insulinotropic polypeptide (GIP), also known as gastric inhibitory polypeptide, is a 42-amino acid peptide hormone primarily produced by K-cells in the duodenum and jejunum of the small intestine [ [], [] ]. GIP belongs to the incretin family of hormones, which are secreted after meal ingestion and enhance insulin release from pancreatic β-cells in response to glucose [ [], [] ]. Beyond its classical role in glucose homeostasis, GIP exerts pleiotropic effects on various tissues, including adipose tissue, bone, and the central nervous system, influencing lipid metabolism, bone remodeling, and appetite regulation, respectively [ [], [], [], [], [] ].

Synthesis Analysis
  • Traditional Solid-Phase Peptide Synthesis: GIP can be synthesized using traditional solid-phase peptide synthesis, which involves the stepwise addition of protected amino acids to a growing peptide chain attached to a solid support [ [] ].
  • Recombinant DNA Technology: Alternatively, recombinant DNA technology can be employed to produce GIP in heterologous expression systems, such as bacteria or yeast [ [] ]. This method involves cloning the GIP gene into an expression vector, transforming the host organism with the vector, and inducing GIP expression.
  • Chemical Modification: Various chemical modifications of GIP, such as N-terminal truncation and amino acid substitutions, have been explored to investigate structure-activity relationships and develop GIP analogs with altered pharmacological properties [ [], [] ].
Molecular Structure Analysis

GIP adopts a predominantly α-helical structure, as determined by nuclear magnetic resonance (NMR) spectroscopy and circular dichroism (CD) studies [ [] ]. The N-terminal region of GIP (residues 1-15) is essential for receptor binding and activation, while the C-terminal region (residues 24-42) contributes to the stability and biological activity of the peptide [ [] ]. GIP contains several conserved amino acid residues within its sequence that are important for its biological function, including Tyr1, Ala2, Glu3, and Gln4.

Chemical Reactions Analysis
  • Enzymatic Degradation: GIP is rapidly degraded in vivo by dipeptidyl peptidase-4 (DPP-4), an enzyme that cleaves dipeptides from the N-terminus of peptides with a proline or alanine residue in the penultimate position [ [], [] ]. This degradation limits the duration of action of GIP.
  • Chemical Modifications: Chemical modifications, such as N-terminal modifications, cyclization, and amino acid substitutions, can be introduced to GIP to alter its stability, receptor binding affinity, and resistance to enzymatic degradation [ [], [] ].
Mechanism of Action

GIP exerts its biological effects by binding to and activating the glucose-dependent insulinotropic polypeptide receptor (GIPR), a member of the class B G protein-coupled receptor (GPCR) family [ [], [] ].

  • Adenylate Cyclase/cAMP Pathway: GIP stimulates adenylate cyclase activity, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA) [ [] ]. This pathway is crucial for GIP's insulinotropic effects in pancreatic β-cells.
  • PI3K/Akt Pathway: GIP also activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in various cellular processes, including cell survival, growth, and metabolism [ [] ].
Applications
  • Diabetes Research: GIP is a key player in glucose homeostasis and insulin secretion. Studying GIP signaling pathways and its interactions with other hormones and metabolites provides valuable insights into the pathogenesis of type 2 diabetes and potential therapeutic targets [ [], [], [], [], [] ].
  • Obesity Research: GIP influences lipid metabolism and appetite regulation, making it an attractive target for obesity research. Investigating the role of GIP in adipocyte function, energy expenditure, and food intake contributes to a better understanding of obesity development and potential therapeutic interventions [ [], [], [], [], [] ].
  • Bone Metabolism Research: GIP has been shown to regulate bone remodeling by influencing both osteoblast and osteoclast activity [ [], [] ]. Research on GIP's role in bone metabolism explores its potential as a therapeutic target for osteoporosis and other bone disorders.
  • Cardiovascular Research: While less studied than GLP-1, emerging evidence suggests that GIP may have cardiovascular effects [ [], [] ]. Research in this area investigates the impact of GIP on endothelial function, vascular inflammation, and atherosclerotic plaque development.
  • Tool Compound Development: GIP analogs, such as agonists and antagonists, serve as valuable tools to study GIP receptor pharmacology and physiology in vitro and in vivo [ [], [], [] ]. These analogs help dissect GIP signaling pathways and evaluate its therapeutic potential in various disease models.
Future Directions
  • Development of Long-Acting GIP Analogs: The short half-life of GIP in circulation limits its therapeutic potential. Future research focuses on developing long-acting GIP analogs with improved pharmacokinetic properties, such as resistance to DPP-4 degradation, for enhanced efficacy [ [], [], [] ].
  • Targeting GIPR in the Brain: The role of GIP signaling in the central nervous system, particularly in appetite regulation and energy homeostasis, remains an active area of investigation. Future research aims to develop GIP receptor modulators that can cross the blood-brain barrier and target specific brain regions involved in obesity and metabolic disorders [ [], [] ].
  • GIP-Based Combination Therapies: Combining GIP receptor agonists with other antidiabetic or antiobesity agents, such as GLP-1 receptor agonists or glucagon receptor agonists, holds promise for achieving synergistic therapeutic effects [ [], [], [], [] ]. Future research will explore optimal combinations and evaluate their efficacy and safety in clinical trials.
  • GIPR as a Biomarker: Investigating the potential of GIP and GIPR expression levels as biomarkers for various metabolic and cardiovascular diseases is an emerging research area [ [], [] ].

Glucose-dependent Insulinotropic Polypeptide (GIP)(1-30)NH2

  • Compound Description: GIP(1-30)NH2 is a naturally occurring truncated form of GIP(1-42) [, ]. It acts as a GIP receptor agonist in humans, exhibiting similar effects on glucose and bone metabolism as full-length GIP(1-42) [].
  • Relevance: GIP(1-30)NH2 is a truncated variant of GIP (human), sharing most of its amino acid sequence [, ]. This structural similarity allows it to interact with and activate the GIP receptor.

Glucose-dependent Insulinotropic Polypeptide (GIP)(3-30)NH2

  • Compound Description: GIP(3-30)NH2 is a metabolite generated by DPP-4 cleavage of GIP(1–30)NH2 []. It acts as a potent competitive antagonist of the human GIP receptor, effectively inhibiting GIP-mediated insulin, glucagon, and somatostatin release [, , ].
  • Relevance: GIP(3-30)NH2 is a further truncated variant of GIP (human) and GIP(1-30)NH2, lacking the first two amino acids of GIP(1-30)NH2 [, ]. Despite the structural similarity, the truncation significantly alters its activity, turning it into a competitive antagonist of the GIP receptor.

Glucose-dependent Insulinotropic Polypeptide (GIP)(7-30)amide

  • Relevance: GIP(7-30)amide, similar to GIP(3-30)NH2, is a truncated analog of GIP (human) []. This structural modification is thought to contribute to its antagonistic properties at the GIP receptor.

(Pro3)GIP

  • Relevance: (Pro3)GIP is a synthetic analog of GIP (human), sharing a similar structure with a proline substitution at position 3 []. This subtle change significantly impacts its interaction with the GIP receptor, leading to species-dependent variations in its activity.

C803-GIP

  • Compound Description: C803-GIP is a novel peptide DOTA-bioconjugate designed as a potential PET radioligand for imaging Glucose-dependent Insulinotropic Polypeptide receptors []. It combines the receptor specificity of GIP(1-30) and in vivo stability of exendin-4 [].
  • Relevance: C803-GIP is a synthetic peptide rationally designed based on the endogenous GIP(1-30) and exendin-4 sequences []. It incorporates structural features from both peptides, leveraging their individual strengths to create a GIP receptor-specific imaging agent.

Tirzepatide

  • Compound Description: Tirzepatide is a dual GIP/GLP-1 receptor agonist that exhibits superior efficacy over monoagonists like semaglutide in clinical trials for type 2 diabetes and obesity [].
  • Relevance: While not a direct structural analog of GIP (human), tirzepatide is grouped into the same class of drugs as GIP agonists due to its ability to activate the GIP receptor, highlighting the therapeutic potential of targeting this receptor in metabolic disorders [, ].

Peptide 20

  • Compound Description: Peptide 20 is a triple GIP/GLP-1/Glucagon receptor agonist currently in clinical trials for type 2 diabetes and obesity []. It demonstrates superior efficacy compared to monoagonists like semaglutide [].
  • Relevance: Similar to tirzepatide, Peptide 20 is not a direct structural analog of GIP (human) but belongs to the same class of drugs due to its ability to activate the GIP receptor []. This further emphasizes the therapeutic relevance of targeting the GIP receptor in metabolic diseases.

LY3437943 (Retatrutide)

  • Compound Description: Retatrutide is a novel long-acting GIP/GLP-1/Glucagon receptor agonist being investigated for chronic weight management and related complications [, , , ]. It is more potent at the human GIP receptor than the native hormone and has a half-life supporting once-weekly dosing [, ].
  • Relevance: Retatrutide, although not directly structurally related to GIP (human), shares its classification as a GIP receptor agonist [, , ]. This highlights the significance of GIP receptor agonism in addressing metabolic disorders and weight management.

HISHS-3001

  • Compound Description: HISHS-3001 is a novel long-acting GIP/GLP-1/Glucagon tri-receptor agonist. This compound has potent glucose-lowering, weight loss, and lipid metabolism-modulating effects, proving more effective than tirzepatide in preclinical diabetic mouse models [].
  • Relevance: HISHS-3001, although not structurally similar to GIP (human), acts as a GIP receptor agonist, emphasizing the potential of such compounds in managing metabolic conditions like diabetes [].

HM15211

  • Compound Description: HM15211 is a novel long-acting GLP-1/GIP/Glucagon triple agonist demonstrating efficacy in preclinical models of non-alcoholic steatohepatitis (NASH) and fibrosis, surpassing the effects of FXR agonists and ACC inhibitors [, ].
  • Relevance: HM15211, although structurally dissimilar to GIP (human), functions as a GIP receptor agonist. Its development underscores the therapeutic potential of targeting the GIP receptor in treating metabolic diseases, particularly NASH and fibrosis [, ].

DA5-CH (KP405)

  • Compound Description: DA5-CH is a novel dual GLP-1/GIP receptor agonist designed to cross the blood-brain barrier and has shown promising neuroprotective effects in animal models of Parkinson's disease [].
  • Relevance: Though not structurally analogous to GIP (human), DA5-CH is classified as a GIP receptor agonist due to its ability to activate the GIP receptor []. This highlights the potential of GIP receptor agonism in treating neurodegenerative diseases.

Properties

CAS Number

100040-31-1

Product Name

GIP (human)

IUPAC Name

5-amino-2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[5-amino-2-[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C226H338N60O66S

Molecular Weight

4984

InChI

InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352)

InChI Key

MGXWVYUBJRZYPE-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

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